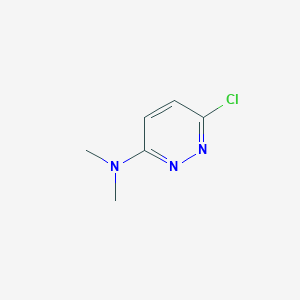

6-chloro-N,N-dimethylpyridazin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N,N-dimethylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSLTSHWUCNYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878910 | |

| Record name | 3-CL-6-PYRIDAZINAMINE,N,N-DIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-60-0 | |

| Record name | 7145-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-CL-6-PYRIDAZINAMINE,N,N-DIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-chloro-N,N-dimethylpyridazin-3-amine CAS number 7145-60-0

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine (CAS: 7145-60-0)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines robust synthetic protocols from common starting materials, explores its characteristic reactivity, and discusses its application in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this pyridazine derivative in their synthetic programs.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] These characteristics enhance molecular interactions with biological targets and can improve pharmacokinetic profiles. This compound (CAS: 7145-60-0) serves as a crucial intermediate, providing a reactive handle for the strategic elaboration of more complex molecular architectures. Its utility stems from the differential reactivity of the pyridazine ring system, particularly the susceptibility of the C6-chloro substituent to nucleophilic displacement, enabling the introduction of diverse functionalities. Derivatives of the pyridazine core have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1]

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application in experimental design.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below. These values are essential for reaction planning, purification, and compound characterization.

| Property | Value | Source |

| CAS Number | 7145-60-0 | [2][3] |

| Molecular Formula | C₆H₈ClN₃ | [4][5] |

| Molecular Weight | 157.60 g/mol | [6] |

| Appearance | Off-white to light brown solid | [7] |

| Exact Mass | 157.04067 Da | [5] |

| Storage | Inert atmosphere, 2–8 °C | [4][7] |

| InChI Key | APSLTSHWUCNYLS-UHFFFAOYSA-N | |

| SMILES | CN(C)C1=NN=C(C=C1)Cl | [4][5] |

Spectroscopic Characterization

While specific spectra for the title compound are not publicly available, theoretical calculations and data from analogous pyridazine structures provide a strong basis for predicting its key spectroscopic features.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a singlet corresponding to the six protons of the two N-methyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chlorine atom and the electron-donating dimethylamino group.

-

¹³C NMR: The carbon NMR would display six unique signals corresponding to the four carbons of the pyridazine ring and the two carbons of the dimethylamino group. The carbon atom attached to the chlorine (C6) would be significantly deshielded.[10]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The monoisotopic mass is 157.04067 Da.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations from the aromatic ring and alkyl groups, C=N and C=C stretching vibrations from the pyridazine ring, and a distinct C-Cl stretching vibration.

Synthesis and Manufacturing

The synthesis of this compound is not a direct, single-step process but rather a logical progression from readily available precursors. The most common and industrially relevant pathway involves the synthesis of the key intermediate, 3,6-dichloropyridazine, followed by a selective nucleophilic substitution.

Synthesis Pathway Overview

The overall transformation begins with maleic anhydride and proceeds through chlorination to form the highly versatile 3,6-dichloropyridazine intermediate. This intermediate is then selectively aminated to yield the final product.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine (from Pyridazine-3,6-diol)

This protocol describes the chlorination of pyridazine-3,6-diol (also known as maleic hydrazide), a common and critical step in accessing chlorinated pyridazine intermediates. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this type of hydroxyl-to-chloride transformation on a heterocyclic ring.[11][12]

-

Rationale: Phosphorus oxychloride serves as both the chlorinating agent and, in many cases, the solvent. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. An inert atmosphere is crucial to prevent hydrolysis of the reactive POCl₃ and intermediates.

-

Step-by-Step Methodology:

-

Setup: To a 2L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (125g, 1.115 mol).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 520 mL, 5.576 mol) at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Quenching): After cooling, concentrate the reaction mixture under high vacuum at 55-60 °C to remove excess POCl₃, yielding a thick mass.

-

Extraction: Carefully and slowly quench the residue by adding it to an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. Dilute the thick mass with ethyl acetate (1 L) prior to quenching to aid in handling.

-

Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with water (1 L) and brine (1 L), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under vacuum. Dry the resulting solid under vacuum at 50 °C to isolate 3,6-dichloropyridazine.[12]

-

Protocol 2: Synthesis of this compound

This procedure details the selective mono-amination of 3,6-dichloropyridazine. The key to this synthesis is controlling the stoichiometry and reaction conditions to favor the substitution of only one chlorine atom.

-

Rationale: The two chlorine atoms on 3,6-dichloropyridazine are chemically distinct. Nucleophilic substitution occurs preferentially at one position. Using a slight excess of the amine and a base like triethylamine (Et₃N) to scavenge the HCl byproduct drives the reaction to completion while minimizing undesired di-substitution.[13] Ethanol is a common solvent for this type of nucleophilic aromatic substitution.

-

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, dissolve 3,6-dichloropyridazine (3.36 mmol) in absolute ethanol (5 mL).

-

Reagent Addition: Add triethylamine (5.03 mmol), followed by a solution of dimethylamine (5.03 mmol, e.g., 40% in water or as a solution in a suitable solvent).

-

Reaction: Stir the mixture under reflux. Monitor the reaction by TLC or GC until the starting 3,6-dichloropyridazine is completely consumed.

-

Workup: Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

-

Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum.

-

Isolation: Triturate the crude solid with petroleum ether and filter to afford the pure this compound.[13]

-

Chemical Reactivity and Applications

The primary utility of this compound lies in the reactivity of its C6-chloro group, which serves as an excellent electrophilic site for building molecular complexity.

Key Reactions: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further activated by the ring nitrogens, makes the chlorine atom at the C6 position highly susceptible to displacement by a variety of nucleophiles. This SNAr reaction is the cornerstone of its application in synthetic chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. achmem.com [achmem.com]

- 5. PubChemLite - this compound (C6H8ClN3) [pubchemlite.lcsb.uni.lu]

- 6. 3-Amino-6-chloro-4,5-dimethylpyridazine | C6H8ClN3 | CID 6991943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]

- 8. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 12. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 13. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine: Properties, Synthesis, and Applications

Abstract and Introduction

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for the unique electronic and steric properties conferred by its adjacent nitrogen atoms. Within this class, 6-chloro-N,N-dimethylpyridazin-3-amine stands out as a versatile synthetic intermediate. The presence of a reactive chlorine atom at the 6-position allows for a variety of cross-coupling reactions, while the dimethylamino group at the 3-position modulates the electronic character of the ring system, influencing its reactivity and the biological activity of its derivatives.

This technical guide provides an in-depth analysis of this compound (CAS No. 7145-60-0), designed for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail a representative synthetic pathway with a step-by-step protocol, discuss its chemical reactivity and potential applications, and outline essential safety and handling procedures. This document serves as a practical resource for leveraging this compound in advanced organic synthesis and discovery programs.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of any scientific investigation. The structural and naming conventions for this compound are outlined below.

-

IUPAC Name: this compound

-

Canonical SMILES: CN(C)C1=NN=C(C=C1)Cl[1]

-

InChIKey: APSLTSHWUCNYLS-UHFFFAOYSA-N[3]

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its application in experimental work, including reaction setup, purification, and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 157.6 g/mol | [1] |

| Monoisotopic Mass | 157.04068 Da | [3] |

| Appearance | Inferred to be a solid | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| XLogP (Predicted) | 1.0 | [3] |

| Hydrogen Bond Donor Count | 0 | Inferred from structure |

| Hydrogen Bond Acceptor Count | 3 | Inferred from structure |

| Topological Polar Surface Area | 29.1 Ų | Inferred from structure |

Synthesis and Purification

The synthesis of substituted aminopyridazines typically proceeds via nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor. The electron-deficient nature of the pyridazine ring facilitates this transformation.

Synthetic Pathway Overview

The most direct and industrially relevant pathway to this compound involves the reaction of 3,6-dichloropyridazine with dimethylamine. This reaction is highly regioselective, as the two chlorine atoms on the precursor exhibit different reactivities. The reaction is typically performed in a suitable solvent and may utilize a base to scavenge the HCl byproduct. This approach is analogous to the synthesis of related compounds where 3,6-dichloropyridazine is reacted with ammonia or other amines.[4][5][6][7]

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative method adapted from the synthesis of structurally similar aminopyridazines.[8] Researchers should perform their own optimization.

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approx. 0.5-1.0 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triethylamine (1.5 eq).

-

Reagent Addition: Add a solution of dimethylamine (e.g., 2.0 M in THF or as a gas) (1.5 eq) to the flask. The addition should be controlled to manage any exotherm.

-

Reaction Execution: Stir the mixture under reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous phase with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by trituration in petroleum ether or by column chromatography on silica gel to afford the pure this compound.[8]

Causality Note: Triethylamine is used as a non-nucleophilic organic base to neutralize the hydrochloric acid generated during the substitution, preventing protonation of the dimethylamine nucleophile and driving the reaction to completion. Ethanol is a common polar protic solvent that facilitates the dissolution of the reactants.

Chemical Reactivity and Key Applications

The utility of this compound is primarily as a functionalized building block for more complex molecules. Its reactivity is dictated by the chlorine atom, which can be displaced or used in cross-coupling reactions.

-

Intermediate for Pharmaceuticals and Agrochemicals: The parent compound, 3-amino-6-chloropyridazine, is an indispensable building block for a wide array of Active Pharmaceutical Ingredients (APIs) and crop protection agents.[4][9] By extension, the N,N-dimethyl derivative serves a similar role, allowing for the introduction of a dimethylamino moiety which can be critical for tuning properties like solubility, metabolic stability, and receptor binding affinity.

-

Participant in Cross-Coupling Reactions: The C-Cl bond at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions. For instance, the parent amine readily undergoes Suzuki-Miyaura cross-coupling to form 3-amino-6-arylpyridazines.[10] This reactivity provides a powerful tool for constructing C-C bonds and accessing diverse libraries of substituted pyridazines for screening in drug discovery programs.

-

Scaffold for Kinase Inhibitors: The pyridazine core is featured in numerous kinase inhibitors. The specific substitution pattern offered by this compound makes it a valuable starting point for synthesizing novel agents targeting signaling pathways implicated in diseases like cancer.

Spectral Characterization and Analytical Methods

Unambiguous structural confirmation is a cornerstone of chemical synthesis. While specific spectral data for this compound is not widely published, standard analytical techniques are used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation. The proton NMR would show characteristic signals for the aromatic protons on the pyridazine ring and a singlet for the two equivalent methyl groups of the dimethylamino substituent. Data for the closely related 6-Chloro-N-methylpyridazin-3-amine is available and can serve as a reference.[11]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern. The presence of a chlorine atom would be evident from the characteristic M/M+2 isotopic pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as C-Cl and C-N bonds within the molecule.

Researchers can consult spectral databases for analogs like 3-amino-6-chloropyridazine to predict characteristic shifts and patterns.[12]

Safety, Handling, and Storage

Working with any chemical reagent requires adherence to strict safety protocols. The available data indicates that this compound should be handled with care.

-

Hazard Identification: The compound is associated with the following GHS hazard statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[13] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[1] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

This compound is a valuable and versatile heterocyclic intermediate. Its well-defined structure, featuring two distinct reactive sites, provides chemists with a powerful platform for synthesizing complex molecular architectures. Its primary application as a building block in the pharmaceutical and agrochemical industries underscores its importance. By understanding its physicochemical properties, synthetic routes, and safety requirements, researchers can effectively and safely utilize this compound to advance their scientific and developmental objectives.

References

- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 6-Chloro-N,N-dimethylpyridin-3-amine | C7H9ClN2 | CID 14116703.

- 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4. ChemicalBook.

- 6-Chloro-N-methylpyridazin-3-amine synthesis. ChemicalBook.

- 6-Chloro-N-methylpyridazin-3-amine | C5H6ClN3 | CID 588540.

- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

- Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI.

- 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis. ChemicalBook.

- 6-Chloropyridazin-3-amine - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

- (6-Chloro-pyridin-3-yl)

- 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7. Chemsrc.

- This compound. Achmem.

- 6-Chloro-N-methylpyridazin-3-amine(14959-32-1) 1H NMR spectrum. ChemicalBook.

- 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643.

- 6-Chloropyridazin-3-amine - Safety D

- This compound (C6H8ClN3). PubChemLite.

- The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. Ningbo Innopharmchem.

- This compound (1 x 250 mg). Reagentia.

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- 3-Amino-6-chloropyridazine 97 5469-69-2. Sigma-Aldrich.

- 3-Amino-6-chloro-pyridazine. SpectraBase.

Sources

- 1. achmem.com [achmem.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. PubChemLite - this compound (C6H8ClN3) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. 6-Chloro-N-methylpyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 6. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 8. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. 6-Chloro-N-methylpyridazin-3-amine(14959-32-1) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

6-chloro-N,N-dimethylpyridazin-3-amine molecular structure and formula C6H8ClN3

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine (C₆H₈ClN₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its molecular structure, physicochemical properties, a validated synthesis protocol, and its applications as a versatile building block in the development of novel chemical entities. Emphasis is placed on the causality behind experimental choices and adherence to safety and handling protocols, providing a self-validating framework for researchers. This document serves as an essential resource for professionals engaged in drug discovery and development who utilize pyridazine-based scaffolds.

Introduction: The Pyridazine Scaffold in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals. Among these, the pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive core for designing molecules with specific biological targets.[1]

The strategic functionalization of the pyridazine ring is critical for modulating a compound's pharmacological profile. Halogenated pyridazines, in particular, serve as highly versatile intermediates. The chlorine substituent in this compound acts as a reactive handle, enabling a wide range of subsequent cross-coupling and nucleophilic substitution reactions. This guide focuses on this specific molecule, elucidating its synthesis, properties, and pivotal role as a precursor in the synthesis of more complex, high-value compounds.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyridazine ring substituted with a chlorine atom at the C6 position and a dimethylamino group at the C3 position. This arrangement provides a key site for further chemical modification.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Reference(s) |

| Molecular Weight | 157.60 g/mol | [4][5] |

| Exact Mass | 157.0406750 Da | [5] |

| Appearance | Solid | [6] |

| Melting Point | 200-203 °C | [4] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [5] |

| LogP (predicted) | 1.91 | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The process utilizes the commercially available and highly reactive precursor, 3,6-dichloropyridazine.

Causality of the Synthetic Strategy

The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the inductive effect of the two chlorine atoms in the starting material, 3,6-dichloropyridazine, making the carbon atoms of the ring highly susceptible to nucleophilic attack. The substitution reaction proceeds regioselectively. The first substitution with dimethylamine is generally less selective, but subsequent purification isolates the desired 3-amino-6-chloro product. The use of a base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]

The synthesis of the precursor, 3,6-dichloropyridazine, typically starts from pyridazine-3,6-diol (maleic hydrazide) and a chlorinating agent like phosphorus oxychloride (POCl₃).[8][9][10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for the amination of dichlorodiazines.[7]

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a reflux condenser, add triethylamine (1.5 eq).

-

Nucleophilic Addition: Add an aqueous solution of dimethylamine (40 wt. %, 1.5 eq) dropwise to the stirred solution at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed (typically 12-24 hours).

-

Workup: After cooling to room temperature, pour the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with dichloromethane (CH₂Cl₂) or ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block. Its value lies in the differential reactivity of its functional groups. The dimethylamino group is relatively stable, while the chloro group at the C6 position is an excellent leaving group for further functionalization.

Key Synthetic Transformations

-

Cross-Coupling Reactions: The C-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C6 position, rapidly building molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine can be displaced by a second nucleophile, such as another amine, an alcohol (to form an ether), or a thiol (to form a thioether). This is a cornerstone of combinatorial chemistry approaches to generate libraries of related compounds for biological screening.

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a new C-N bond by coupling the chloro-pyridazine with a primary or secondary amine, a common transformation in the synthesis of kinase inhibitors and other targeted therapies.

Role as a Chemical Scaffold

Caption: Synthetic utility of this compound as a versatile scaffold.

While direct therapeutic applications of this specific compound are not widely documented, related pyridazine derivatives have shown significant biological activity, including antimicrobial and anticancer potential, often acting as enzyme inhibitors.[1] This highlights the importance of the core scaffold in generating novel drug candidates.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available safety data for the compound and related structures.[3][11][12]

GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[13]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wear fire/flame resistant clothing if handling large quantities.[13]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[13]

First-Aid Measures

-

If Inhaled: Move the victim into fresh air. If not breathing, give artificial respiration.[12]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[12]

-

In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[12]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[3][4]

Conclusion

This compound stands out as a high-value synthetic intermediate for the drug development professional. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an ideal starting point for the construction of complex molecular architectures. The strategic placement of the chloro and dimethylamino groups provides a blueprint for diversification, enabling access to novel chemical space. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this compound to accelerate their discovery programs and develop next-generation therapeutics.

References

- ChemicalBook. 6-Chloro-N-methylpyridazin-3-amine synthesis.

- ChemicalBook. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4.

-

PubChem. 6-Chloro-N-methylpyridazin-3-amine | C5H6ClN3 | CID 588540. [Link]

- ChemicalBook. 3,6-Dichloropyridazine synthesis.

- Guidechem. What is the synthesis of 3,6-dichloro-4-isopropylpyridazine? - FAQ.

-

PubChem. 6-Chloro-N,N-dimethylpyridin-3-amine | C7H9ClN2 | CID 14116703. [Link]

- Echemi. (6-Chloro-pyridin-3-yl)

- ChemicalBook. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis.

- Thermo Fisher Scientific.

-

Chemsrc. 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7. [Link]

- Achmem. This compound.

- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

- ChemicalBook.

-

ACS Publications. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Journal of the American Chemical Society. [Link]

-

Semantic Scholar. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. [Link]

-

PubChem. 3-Amino-6-chloro-4,5-dimethylpyridazine | C6H8ClN3 | CID 6991943. [Link]

-

US EPA. 3-Pyridazinamine, 6-chloro-5-(1,1-dimethylethyl)- - Substance Details - SRS. [Link]

- Jennychem. 6-Chloro-N-methylpyridazin-3-amine - Custom synthesis of biological and pharmaceutical small molecules.

-

PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883. [Link]

- Reagentia. This compound (1 x 250 mg).

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

PubChemLite. 31058-81-8 (C6H8ClN3). [Link]

-

PubChemLite. 3569-33-3 (C6H8ClN3). [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

Michigan State University. Organic Nomenclature. [Link]

-

SynZeal. 6β-Hydroperoxy testosterone undecanoate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. achmem.com [achmem.com]

- 4. 6-chloro-4,5-dimethylpyridazin-3-amine | CAS#:76593-36-7 | Chemsrc [chemsrc.com]

- 5. 3-Amino-6-chloro-4,5-dimethylpyridazine | C6H8ClN3 | CID 6991943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [m.chemicalbook.com]

- 7. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

6-chloro-N,N-dimethylpyridazin-3-amine molecular weight 157.60

An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyridazin-3-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound (CAS No. 7145-60-0) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyridazine core, functionalized with a reactive chlorine atom and a dimethylamino group, serves as a versatile scaffold for synthesizing a diverse range of biologically active molecules. The electron-deficient nature of the pyridazine ring makes the chlorine atom at the C6 position susceptible to nucleophilic aromatic substitution, providing a strategic handle for molecular elaboration. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed protocol for its synthesis, an exploration of its core reactivity, and an in-depth look at its application as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.

Physicochemical and Structural Properties

This compound is an organic compound whose structure is defined by a central pyridazine ring. The key features are a chlorine atom at position 6 and a dimethylamino group at position 3. The two nitrogen atoms within the aromatic ring act as electron-withdrawing groups, which significantly influences the molecule's reactivity, particularly by lowering the electron density at the carbon atoms and activating the C6-chloro group for nucleophilic displacement.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 7145-60-0 | [1] |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Solid (Typical) | [1] |

| SMILES | CN(C)c1ccc(Cl)nn1 | N/A |

| Topological Polar Surface Area (TPSA) | 29.08 Ų | N/A |

| logP (Octanol/Water Partition Coeff.) | 1.95 (Predicted) | N/A |

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound involves the regioselective nucleophilic aromatic substitution of a commercially available precursor, 3,6-dichloropyridazine, with dimethylamine. The reaction leverages the differential reactivity of the two chlorine atoms on the pyridazine ring, though in this symmetric starting material, substitution at either position initially yields the same intermediate product class.

The causality behind this experimental design is rooted in the principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles. The reaction proceeds readily because the pyridazine ring can stabilize the negative charge of the intermediate Meisenheimer complex. Using an excess of the amine nucleophile or adding a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the amination of dichlorodiazines.[2]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).

-

Reagent Addition: Add absolute ethanol (100 mL) to dissolve the starting material. To this solution, add triethylamine (13.6 g, 18.7 mL, 134.2 mmol, 2.0 equiv.) followed by a 40% aqueous solution of dimethylamine (15.1 g, 17.8 mL, 134.2 mmol, 2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3,6-dichloropyridazine is consumed.

-

Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent under vacuum to yield the crude product.

-

Final Purification (Self-Validation): The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. Purity should be assessed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure and confirm the absence of starting material and di-substituted byproducts.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the chlorine atom at the C6 position. This site is primed for further nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This second substitution is the cornerstone of its role as a molecular scaffold.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electron-deficient carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second, typically rapid step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. The presence of the ring nitrogens is critical, as they delocalize the negative charge of the intermediate, lowering the activation energy for the reaction.[4]

Caption: Generalized SNAr mechanism at the C6 position.

Common nucleophiles used in this context include amines, alcohols (alkoxides), and thiols (thiolates). Furthermore, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to form C-C and C-N bonds, respectively, dramatically expanding the accessible chemical space.[5][6]

Applications in Medicinal Chemistry and Drug Development

The 3-amino-6-chloropyridazine framework is considered a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[6][7] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8]

The utility of this scaffold lies in its ability to mimic the adenine component of ATP, enabling it to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site. The amino group at the C3 position often acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor.[6] this compound serves as a pre-functionalized version of this core, where the C6-chloro atom provides the attachment point for a second vector, which can be tailored to occupy adjacent pockets in the active site to achieve potency and selectivity. Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs), which are targets for Alzheimer's disease and cancer, respectively.[9][10]

Caption: Role as a scaffold in kinase inhibitor design.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Table 2: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Data sourced from supplier safety information.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

References

-

3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025-03-02). Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. LookChem. [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

- Lee, S. P., & Kim, Y. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 1-5.

-

Coad, P., et al. (1962). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 27(6), 2233-2235. [Link]

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]

-

Nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]

-

Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(33), 9535-9548. [Link]

-

Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

-

Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2185-2193. [Link]

-

2,3-Dimethyl-2-hexene. PubChem. [Link]

-

Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). PubMed. [Link]

-

Wang, S., et al. (2007). Synthesis and identification of[5][7][8]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 50(19), 4566-4577. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Synthesis Pathways for 6-chloro-N,N-dimethylpyridazin-3-amine

Introduction: The Significance of Substituted Pyridazines

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] Among these, 6-chloro-N,N-dimethylpyridazin-3-amine is a key intermediate in the synthesis of a variety of functional molecules. Its unique electronic properties, stemming from the electron-withdrawing chlorine atom and the electron-donating dimethylamino group on the pyridazine ring, make it a versatile building block for the development of novel pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development and organic synthesis.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The most direct and widely employed strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a readily available precursor, 3,6-dichloropyridazine. The pyridazine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. The two chlorine atoms on 3,6-dichloropyridazine are susceptible to displacement, and selective substitution can be achieved by controlling the reaction conditions.

The general transformation is depicted below:

Caption: General overview of the SNAr synthesis pathway.

Part 1: Synthesis of the Key Precursor: 3,6-Dichloropyridazine

The commercial availability of 3,6-dichloropyridazine is widespread; however, for contexts requiring in-house synthesis, the following established protocol from maleic hydrazide is recommended.

Reaction Scheme:

Caption: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide.

Experimental Protocol: Chlorination of Maleic Hydrazide

This procedure outlines the conversion of pyridazine-3,6-diol (the tautomeric form of maleic hydrazide) to 3,6-dichloropyridazine using phosphorus oxychloride (POCl₃).[3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyridazine-3,6-diol | 112.09 | 125 g | 1.115 mol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 520 mL | 5.576 mol |

| Ethyl acetate (EtOAc) | 88.11 | ~2 L | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Water | 18.02 | ~1 L | - |

| Brine | - | ~1 L | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Under a nitrogen atmosphere, charge a 2L round-bottom flask with pyridazine-3,6-diol (125 g, 1.115 mol).

-

Carefully add phosphorus oxychloride (520 mL, 5.576 mol) at room temperature.

-

Heat the reaction mixture to 80°C and maintain for at least 12 hours (overnight).

-

After cooling, concentrate the reaction mixture under high vacuum at 55-60°C to obtain a thick mass.

-

Dilute the residue with ethyl acetate (1 L).

-

Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) followed by brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Dry the resulting solid under vacuum at 50°C to yield 3,6-dichloropyridazine.[3]

Expected Yield: ~85%

Part 2: Primary Synthesis of this compound

The core of this synthesis is the selective mono-substitution of 3,6-dichloropyridazine with dimethylamine. The choice of solvent and temperature is critical to favor the desired product and minimize the formation of the di-substituted byproduct.

Reaction Scheme:

Caption: Synthesis of the target compound from 3,6-Dichloropyridazine.

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via a Meisenheimer-like intermediate. The electron-deficient nature of the pyridazine ring, further activated by the two chlorine atoms, allows for the nucleophilic attack of dimethylamine at one of the carbon-chlorine bonds. This forms a resonance-stabilized anionic intermediate. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The selectivity for mono-substitution is generally achieved by using a controlled stoichiometry of the amine and moderate reaction temperatures.

Experimental Protocol: Amination of 3,6-Dichloropyridazine

This protocol is adapted from general procedures for the amination of dichlorodiazines.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,6-Dichloropyridazine | 148.98 | (e.g., 5.0 g) | (e.g., 33.6 mmol) |

| Dimethylamine (e.g., 40% in water or 2M in THF) | 45.08 | (e.g., 5.03 mmol) | (e.g., 50.3 mmol) |

| Triethylamine (Et₃N) | 101.19 | (e.g., 7.0 mL) | (e.g., 50.3 mmol) |

| Ethanol (absolute) | 46.07 | 50 mL | - |

| Saturated Ammonium Chloride (NH₄Cl) solution | - | 200 mL | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 600 mL | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Petroleum Ether | - | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask, add a solution of 3,6-dichloropyridazine (3.36 mmol) in absolute ethanol (50 mL).

-

Add triethylamine (5.03 mmol) to the solution.

-

Add dimethylamine (5.03 mmol) to the reaction mixture.

-

Stir the mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting 3,6-dichloropyridazine is completely consumed, cool the mixture to room temperature.

-

Pour the reaction mixture into a saturated ammonium chloride solution (200 mL).

-

Extract the aqueous phase with dichloromethane (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

Triturate the crude solid with petroleum ether and filter through a Büchner funnel to afford the pure product.[4]

Data Summary (Illustrative):

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 65-68 |

| This compound | C₆H₈ClN₃ | 157.60 | (Predicted) |

Conclusion and Future Perspectives

The synthesis of this compound is a robust process, primarily relying on the well-established nucleophilic aromatic substitution of 3,6-dichloropyridazine. The protocols detailed in this guide are scalable and utilize readily available starting materials. For researchers in drug discovery, this intermediate serves as a valuable platform for further derivatization, such as through Suzuki or other cross-coupling reactions at the chlorine position, to generate libraries of novel compounds for biological screening.[5] Future work may focus on developing more environmentally benign, one-pot, or flow-chemistry-based approaches to further streamline the synthesis of this important heterocyclic building block.

References

-

Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available from: [Link]

-

MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-18). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Available from: [Link]

-

Prime Scholars. Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Available from: [Link]

- Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

-

ACS Publications. Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines | The Journal of Organic Chemistry. (2021-06-16). Available from: [Link]

-

ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available from: [Link]

-

Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

-

PubMed. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][6]triazolo[4,3-b]pyridazines as cytotoxic agents. Available from: [Link]

- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

Inforang. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005-02-28). Available from: [Link]

- Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.

-

Jennychem. 6-Chloro-N-methylpyridazin-3-amine - Custom synthesis of biological and pharmaceutical small molecules. Available from: [Link]

-

Semantic Scholar. Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available from: [Link]

-

J-Stage. In the previous paper,1) it was shown that 3,6-dichloropyridazine (I) and 3-alkoxy- 6-chloropyridazines gave their 1-oxide deriv. Available from: [Link]

-

PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available from: [Link]

-

ResearchGate. Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). Available from: [Link]

-

PubChem. 6-Chloro-N,N-dimethylpyridin-3-amine | C7H9ClN2 | CID 14116703. Available from: [Link]

-

ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available from: [Link]

-

Reagentia. This compound (1 x 250 mg). Available from: [Link]

- Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.

-

Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

Sources

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]

An In-depth Technical Guide to the Derivatives of 6-chloro-N,N-dimethylpyridazin-3-amine: Synthesis, Reactivity, and Applications

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it a versatile building block for the synthesis of novel therapeutic agents. This guide focuses on 6-chloro-N,N-dimethylpyridazin-3-amine, a key intermediate for the development of a diverse array of pharmacologically active molecules. We will explore the reactivity of this core structure and provide a detailed examination of the primary synthetic routes for its derivatization, offering insights into the rationale behind experimental design and execution for researchers, scientists, and drug development professionals.

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of the chlorine atom at the 6-position. This position is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating its displacement.

The choice of synthetic strategy is contingent upon the desired derivative. For the introduction of carbon-carbon bonds, the Suzuki-Miyaura coupling is the method of choice. For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination offers a powerful and versatile approach. Direct nucleophilic aromatic substitution provides a straightforward route for the introduction of oxygen and sulfur-based functional groups.

A critical consideration in the derivatization of this molecule is the potential for side reactions. For instance, in cross-coupling reactions, hydrodehalogenation can be a competing pathway, particularly under harsh reaction conditions.[3] Furthermore, the pyridazine ring can be susceptible to hydrolysis, especially in the presence of strong bases and water at elevated temperatures, which can lead to the formation of pyridazinone byproducts.[4] Careful optimization of reaction parameters is therefore essential to achieve high yields and purity of the desired products.

Synthetic Methodologies and Experimental Protocols

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5] For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts are central to the reaction's success. Pd(PPh₃)₄ is a commonly used catalyst, though more advanced systems involving palladium acetate (Pd(OAc)₂) with specialized phosphine ligands like SPhos can offer higher activity and broader substrate scope, particularly for less reactive aryl chlorides.[6]

-

Base: A base is required to activate the organoboron species. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield, and often needs to be empirically optimized.[3]

-

Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane (DME)) and water are common.[3][5] Anhydrous conditions can also be employed, particularly with more sensitive substrates.[7]

-

Inert Atmosphere: To prevent the degradation of the palladium catalyst, the reaction is typically carried out under an inert atmosphere of nitrogen or argon.[5]

Detailed Experimental Protocol: Synthesis of 6-aryl-N,N-dimethylpyridazin-3-amine

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent (10 mL) to the reaction mixture via syringe.

-

Add the palladium catalyst to the mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N,N-dimethylpyridazin-3-amine.[3]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 110 | 20 | Moderate |

| Various arylboronic acids | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 80-110 | 4-24 | High |

| Mesitylboronic acid | Pd(PPh₃)₄ | - | Ba(OH)₂ | DME/H₂O | Reflux | - | - |

Table adapted from representative conditions for a similar substrate, 6-Amino-3-chloropyridazine.[6]

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines, mediated by a palladium catalyst.[8] This reaction is particularly valuable for creating derivatives of this compound with a wide range of amino substituents at the 6-position.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often required to facilitate the catalytic cycle, especially for the coupling of less reactive aryl chlorides.[8] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases. The choice of base can significantly impact the reaction's efficiency.

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent unwanted side reactions.

Detailed Experimental Protocol: Synthesis of 6-amino-N,N-dimethylpyridazin-3-amine Derivatives

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.5 equivalents)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Add the anhydrous solvent, followed by this compound and the amine coupling partner.

-

Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct method for the displacement of the chloride at the 6-position with various nucleophiles, particularly alkoxides and thiolates, to form ether and thioether derivatives, respectively. The electron-deficient nature of the pyridazine ring activates the C-Cl bond towards nucleophilic attack.[9]

Causality Behind Experimental Choices:

-

Nucleophile: The strength of the nucleophile is a key factor. Strong nucleophiles such as sodium methoxide or sodium thiophenoxide are typically used.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to dissolve the reagents and facilitate the reaction.[10]

-

Temperature: The reaction may require heating to proceed at a reasonable rate, as the aromaticity of the pyridazine ring needs to be temporarily disrupted during the reaction.[9]

Detailed Experimental Protocol: Synthesis of 6-alkoxy- or 6-alkylthio-N,N-dimethylpyridazin-3-amine

Materials:

-

This compound

-

Sodium alkoxide or sodium thiolate (1.1 equivalents)

-

Polar aprotic solvent (e.g., DMF)

Procedure:

-

Dissolve this compound in the polar aprotic solvent in a round-bottom flask.

-

Add the sodium alkoxide or sodium thiolate portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to a temperature between 60-100 °C, if necessary.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery due to the diverse pharmacological activities exhibited by the pyridazine scaffold. These derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Many pyridazine derivatives have demonstrated potent anticancer activity.[6] The ability to readily introduce a variety of substituents at the 6-position allows for the exploration of structure-activity relationships and the optimization of potency and selectivity against various cancer cell lines.

-

Anti-inflammatory and Analgesic Agents: The pyridazine core is a key component of numerous compounds with anti-inflammatory and analgesic properties.[2]

-

Kinase Inhibitors: The pyridazine scaffold is a common feature in the design of kinase inhibitors, which are a major class of anticancer drugs.[1] The derivatization of this compound provides a route to novel kinase inhibitors with potentially improved efficacy and safety profiles.

The synthetic methodologies outlined in this guide provide researchers with a robust toolkit for the synthesis and exploration of novel derivatives of this compound, paving the way for the discovery of new and improved therapeutic agents.

References

-

MySkinRecipes. 6-Bromo-N,N-dimethylpyridazin-3-amine. Accessed January 7, 2026. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Accessed January 7, 2026. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Accessed January 7, 2026. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Accessed January 7, 2026. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Accessed January 7, 2026. [Link]

-

YouTube. The Buchwald-Hartwig Amination Reaction. Accessed January 7, 2026. [Link]

-

YouTube. nucleophilic aromatic substitutions. Accessed January 7, 2026. [Link]

-

ResearchGate. Design, Synthesis of 6-Substituted-pyrido[3,2-d]pyridazine Derivatives with Anticonvulsant Activity. Accessed January 7, 2026. [Link]

-

PMC - NIH. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Accessed January 7, 2026. [Link]

-

PubMed. Synthesis of Amide Derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] Acetic Acid and Their Analgesic and Anti-Inflammatory Properties. Accessed January 7, 2026. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Accessed January 7, 2026. [Link]

-

Inforang - YAKHAK HOEJI. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Accessed January 7, 2026. [Link]

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Accessed January 7, 2026. [Link]

-

PMC - NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Accessed January 7, 2026. [Link]

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Accessed January 7, 2026. [Link]

-

PubChem - NIH. 6-Amino-3-chloropyridazine. Accessed January 7, 2026. [Link]

-

PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Accessed January 7, 2026. [Link]

-

ResearchGate. Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Accessed January 7, 2026. [Link]

-

ResearchGate. (PDF) 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine. Accessed January 7, 2026. [Link]

Sources

- 1. 6-Bromo-N,N-dimethylpyridazin-3-amine [myskinrecipes.com]

- 2. Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activity of the pyridazine scaffold in medicinal chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for other aromatic systems, have made it a versatile scaffold for the design of novel therapeutic agents. This guide provides an in-depth technical overview of the biological activities of pyridazine-containing compounds, focusing on their applications in oncology, infectious diseases, inflammation, and cardiovascular disorders. We will delve into the structure-activity relationships, mechanisms of action, and key experimental protocols relevant to the synthesis and evaluation of these promising molecules.

Introduction: The Physicochemical Allure of the Pyridazine Core

The pyridazine scaffold's utility in drug design stems from its distinct electronic and structural features. The two adjacent nitrogen atoms create a polarized system, influencing the molecule's solubility, metabolic stability, and interaction with biological targets.[2] This inherent polarity can also mitigate interactions with off-target proteins like the hERG potassium channel, a common cause of cardiotoxicity in drug development.[2] Furthermore, the pyridazine core can be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The pyridazine motif is present in several clinically approved drugs, highlighting its therapeutic relevance. Notable examples include:

-

Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist for the treatment of prostate cancer and uterine fibroids.[3]

-

Deucravacitinib: An allosteric tyrosine kinase 2 (TYK2) inhibitor for the treatment of plaque psoriasis.[3]

-

Hydralazine: A vasodilator used to treat hypertension.[5]

-

Ponatinib: A multi-targeted tyrosine kinase inhibitor for leukemia.

The continued exploration of pyridazine derivatives in clinical trials for various indications underscores the scaffold's enduring potential in drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy